(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a but-3-en-1-yl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the but-3-en-1-yl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a suitable amine and a but-3-en-1-yl halide can yield the desired product through nucleophilic substitution and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The but-3-en-1-yl group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The but-3-en-1-yl group may also play a role in binding to these targets, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the but-3-en-1-yl group, resulting in different chemical properties and biological activities.
Proline: Another pyrrolidine derivative, commonly found in proteins, but with different substituents.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, leading to distinct reactivity and applications.
Uniqueness
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is unique due to the presence of the but-3-en-1-yl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
(2S)-1-but-3-enylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-3-6-10-7-4-5-8(10)9(11)12/h2,8H,1,3-7H2,(H,11,12)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONQAFMCARIWOB-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCN1CCC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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